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Molecular Profile of [D-Trp*']-Neurotensin

The table below summarizes the key characteristics of [D-Trp'']-Neurotensin based on the gathered

literature.

Feature

Description

Core Structure

Key

Modification

Primary
Rationale

Receptor
Interaction

Analogue of the endogenous neuropeptide Neurotensin (NT), a 13-amino acid
peptide [1].

Substitution of the native L-tyrosine residue at position 11 with a D-tryptophan ([D-
Trpt) [2].

To enhance metabolic stability against degradation by brain peptidases [3].

Binds to Neurotensin Receptors (NTSRSs). The specific receptor subtype selectivity
(NTS1 vs. NTS2) of the D-Trp** modification is not explicitly detailed in the results.

Experimental Data and Efficacy
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The following tables consolidate the available experimental findings. A complete quantitative comparison

with other analogs is limited by the scope of the search results.

Table 1: Functional Efficacy in Biological Assays

Assay Type | .

Observed Effect | Efficacy Context | Note
Model
Locomotor Induced locomotor sensitization  Effect observed in animals pre-treated with a
Activity in rats [4]. dopamine uptake inhibitor.
Stability Resisted degradation by brain Primary design goal achieved; specific half-life
Assessment peptidases [3]. not quantified in results.

Table 2: Comparative Analogs and Selectivity

Peptide Analog Key Modification

Reported Receptor Affinity / Selectivity

[D-Trp*]-
Neurotensin

Tyr't — D-Trp

CR-01-64 [2]
and D-Trptt

Y11tfmF-NT [1] Tyrl — para-trifluoromethyl-

phenylalanine

Macrocyclization between Lys®

Receptor selectivity profile not explicitly
provided in results.

High NTS2 selectivity (Ki = 7.0 nM; >125-fold
selective over NTS1).

Reduced affinity for wild-type NTS1; tool
compound for NMR studies.

Detailed Experimental Protocols

For reproducibility, here are the methodologies referenced in the key studies:

e Locomotor Sensitization Assay [4]: Rats received repeated intraperitoneal (i.p.) injections of the
dopamine uptake inhibitor GBR12783 (10 mg/kg) for 9 days. After a 14-day washout period,

locomotor activity was assessed following an intracerebroventricular (i.c.v.) injection of [D-Trp!t]-
Neurotensin (750 ng). Locomotor activity was measured using activity cages.
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e Metabolic Stability Assessment [3]: The stability of [D-Trp*]-Neurotensin was evaluated in vitro
against degradation by rat brain peptidases, likely using synaptosomal preparations or brain slices.
The analog's degradation rate was compared to that of native neurotensin.

Neurotensin Receptor Signhaling Pathway

The diagram below illustrates the general signaling mechanism of neurotensin receptors, which is the target

pathway for [D-Trp!']-Neurotensin.
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Key Insights for Researchers
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e The D-Trp** modification is a validated strategy for enhancing peptide stability. The primary
documented advantage of [D-Trp*t]-Neurotensin is its increased resistance to enzymatic breakdown
compared to the native peptide [3]. This makes it a valuable tool for in vivo studies where long-lasting
effects are desired.

¢ lItis a functionally active ligand. The analog retains the ability to activate neurotensin receptor-
mediated signaling, as evidenced by its effects on locomotor activity [4].

¢ Recent research has built upon this scaffold. The D-Trp*! substitution has been incorporated into
more advanced, second-generation analogs like CR-01-64. This macrocyclic peptide demonstrates
the potential of this modification when combined with other engineering approaches to achieve high
receptor subtype selectivity (NTS2) and superior pharmacokinetic profiles [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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